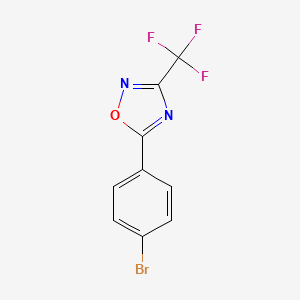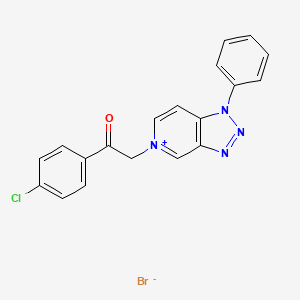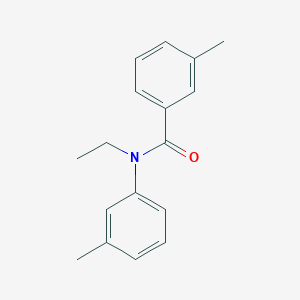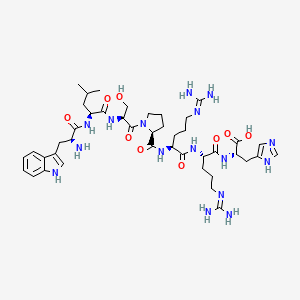
5-(4-Bromophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a bromophenyl group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzohydrazide with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Bromophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while coupling reactions can produce biaryl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(4-Bromophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents. Research has shown that derivatives of this compound exhibit antimicrobial, anticancer, and anti-inflammatory activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their thermal stability, chemical resistance, and mechanical properties.
Mecanismo De Acción
The mechanism of action of 5-(4-Bromophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can stabilize the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromophenyl 4-bromobenzoate
- Potassium 4-methylphenyltrifluoroborate
- (4-Bromophenyl)(2-ethoxy-5-(trifluoromethyl)phenyl)methanol
Uniqueness
Compared to similar compounds, 5-(4-Bromophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole is unique due to the presence of both a bromophenyl group and a trifluoromethyl group on the oxadiazole ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H4BrF3N2O |
|---|---|
Peso molecular |
293.04 g/mol |
Nombre IUPAC |
5-(4-bromophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H4BrF3N2O/c10-6-3-1-5(2-4-6)7-14-8(15-16-7)9(11,12)13/h1-4H |
Clave InChI |
OILJMSSTIKCXCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC(=NO2)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Bromo-benzyl)-3-(4-chloro-phenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium](/img/structure/B12634543.png)

![2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12634557.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide](/img/structure/B12634562.png)
![1-(4-Nitrophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12634578.png)
![9-Methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12634580.png)
![6-(2,2-dimethoxyethyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12634581.png)
![7-Isoquinolinecarboxamide, 2-[2-(4-fluorophenyl)-1-oxo-3-(2-thienyl)-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12634585.png)
![Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-](/img/structure/B12634588.png)


![1,1'-(Hexadec-8-ene-1,16-diyl)bis[3-(2-bromoethoxy)benzene]](/img/structure/B12634610.png)
![[(1S,4S,5'R,6R,7S,8R,9S,13R,15R,16R,18R,19R)-16-benzoyloxy-18,19-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15-yl] benzoate](/img/structure/B12634626.png)
![methyl 2-[(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12634631.png)
